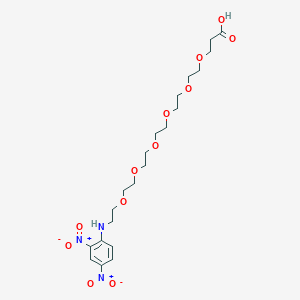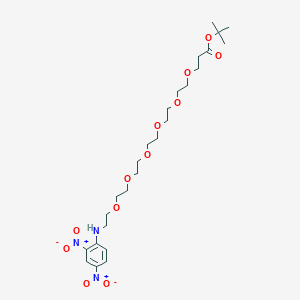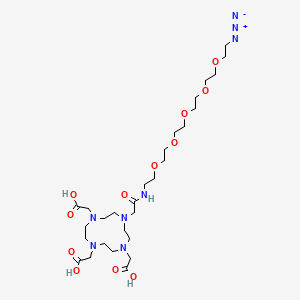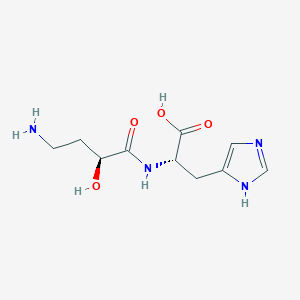
DS21360717
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DS21360717 is a potent and orally active inhibitor of FER tyrosine kinase, a non-transmembrane receptor tyrosine kinase involved in cell-cell adhesion and signaling from cell surface receptors to the cytoskeleton. This compound has shown significant anti-tumor activity, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS21360717 involves the preparation of pyrido-pyridazinone derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DS21360717 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity or stability .
Scientific Research Applications
Chemistry
In chemistry, DS21360717 is used as a tool compound to study the role of FER tyrosine kinase in various cellular processes. Its potent inhibitory activity makes it valuable for dissecting the signaling pathways regulated by FER .
Biology
In biological research, this compound is used to investigate the role of FER in cell migration, adhesion, and metastasis. Studies have shown that FER is involved in the progression of certain cancers, making this compound a useful compound for cancer research .
Medicine
In medicine, this compound has shown promise as an anti-cancer agent. Preclinical studies have demonstrated its ability to inhibit tumor growth in animal models, suggesting potential therapeutic applications in cancer treatment .
Industry
In the pharmaceutical industry, this compound is being explored for its potential as a cancer therapeutic. Its high potency and oral bioavailability make it an attractive candidate for drug development .
Mechanism of Action
DS21360717 exerts its effects by inhibiting FER tyrosine kinase. FER is involved in signaling pathways that regulate cell adhesion, migration, and proliferation. By inhibiting FER, this compound disrupts these pathways, leading to reduced tumor growth and metastasis. The molecular targets of this compound include the ATP-binding site of FER, where it competes with ATP to inhibit kinase activity .
Comparison with Similar Compounds
Similar Compounds
MRT67307: Another kinase inhibitor with different specificity.
Dasatinib: A multi-kinase inhibitor with activity against several tyrosine kinases, including BCR-ABL and SRC.
Bosutinib: A dual SRC/ABL kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Uniqueness
DS21360717 is unique due to its high specificity and potency against FER tyrosine kinase. Its ability to inhibit FER at nanomolar concentrations sets it apart from other kinase inhibitors, making it a valuable tool for research and a promising candidate for cancer therapy .
Properties
Molecular Formula |
C21H23N7O |
|---|---|
Molecular Weight |
389.463 |
IUPAC Name |
7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile |
InChI |
InChI=1S/C21H23N7O/c1-12-5-4-6-13(9-12)25-20-18-15(11-24-28-21(18)29)14(10-22)19(27-20)26-17-8-3-2-7-16(17)23/h4-6,9,11,16-17H,2-3,7-8,23H2,1H3,(H,28,29)(H2,25,26,27)/t16-,17+/m0/s1 |
InChI Key |
VFVLUXBYMUKJIJ-DLBZAZTESA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)NC4CCCCC4N)C#N)C=NNC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS21360717; DS-21360717; DS 21360717; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)

